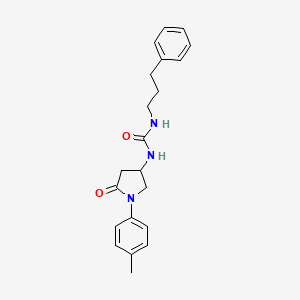

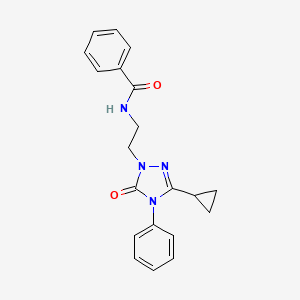

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which is involved in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

- Stereoselective Synthesis: This compound has been utilized in the stereoselective synthesis of active metabolites of potent kinase inhibitors, as demonstrated in the case of PI3 kinase inhibitor PKI-179. This involves stereospecific hydroboration, oxidation, and stereoselective reduction to achieve the desired stereochemistry (Chen et al., 2010).

Chemical Synthesis and Optimization

- One-Pot Synthesis of Amino Acids: The compound has been used in an efficient one-pot synthesis method for Nα-urethane-protected β- and γ-amino acids, demonstrating its utility in simplifying complex chemical processes (Cal et al., 2012).

- Intramolecular Diastereoselective Arylation: It has been involved in the intramolecular diastereoselective arylation of N-Carboxamido Proline Ester Enolates, showcasing its role in creating complex structures like bicyclic α-aryl hydantoin derivatives (Maury & Clayden, 2015).

Molecular Interaction and Complexation

- Complexation-Induced Unfolding: The compound demonstrates complexation-induced unfolding properties, useful in studying the interactions between molecules and the folding-unfolding process in biomolecules (Corbin et al., 2001).

- Anion Binding and Recognition: It's involved in structural and molecular recognition studies, particularly in acyclic molecules, and has shown efficacy in anion binding and complexation (Gale, 2006).

Application in Drug Synthesis and Activity Studies

- Synthesis of Spirooxindole Pyrrolidine Derivatives: It has been used in the synthesis of spiro[pyrrolidin-2,3′-oxindoles] for potential antibacterial, antifungal, antimalarial, and antitubercular activities, highlighting its importance in drug development (Haddad et al., 2015).

- Synthesis of Uridine-5′-triphosphate Derivatives: The compound is integral in creating uridine-5′-triphosphate derivatives, which are significant for studying phospholipase C stimulation in astrocytoma cells and exploring G protein-coupled receptor activities (Jayasekara et al., 2014).

Miscellaneous Applications

- Synthesis of DNA Recognizing Molecules: The compound is involved in synthesizing molecules like dexoynucleoside phosphoramidite, which can recognize specific base pairs in double-stranded DNA, important for genetic research and manipulation (Ito et al., 2016).

- Host-Guest Complexation Studies: It plays a role in the design and synthesis of macrocycles containing various binding sites, aiding in understanding host-guest complexation, a fundamental concept in supramolecular chemistry (Kaplan, Weisman & Cram, 1979).

Eigenschaften

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-16-9-11-19(12-10-16)24-15-18(14-20(24)25)23-21(26)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLYYDUKVDCWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)

![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)

![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)

![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)

![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)